2-Methyl-5-pentylpyridine

Flavor Chemistry Tobacco Additives Organoleptic Analysis

2-Methyl-5-pentylpyridine (CAS 39161-35-8) is a 2,5-dialkylpyridine derivative with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol. Its computed XLogP3-AA is 3.7, indicating significant lipophilicity relative to shorter-chain alkylpyridine analogs.

Molecular Formula C11H17N
Molecular Weight 163.264
CAS No. 39161-35-8
Cat. No. B2600371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-pentylpyridine
CAS39161-35-8
Molecular FormulaC11H17N
Molecular Weight163.264
Structural Identifiers
SMILESCCCCCC1=CN=C(C=C1)C
InChIInChI=1S/C11H17N/c1-3-4-5-6-11-8-7-10(2)12-9-11/h7-9H,3-6H2,1-2H3
InChIKeyBENBFJNTAAQSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-pentylpyridine (CAS 39161-35-8) Sourcing Guide for Tobacco Flavor R&D and Industrial Procurement


2-Methyl-5-pentylpyridine (CAS 39161-35-8) is a 2,5-dialkylpyridine derivative with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol [1]. Its computed XLogP3-AA is 3.7, indicating significant lipophilicity relative to shorter-chain alkylpyridine analogs [1]. The compound is classified as a pyridine-based flavoring agent, characterized by a tobacco-like odor profile, and is principally utilized as a flavor additive in tobacco products . It appears as a brown to yellow viscous liquid, is insoluble in water, but soluble in organic solvents . Commercially, it is available through specialized chemical suppliers such as Fluorochem .

Use

Designed for tobacco flavor formulation research; not for food-grade or direct human consumption applications.

Solubility

Soluble in organic solvents; insoluble in water — compatible with organic-phase flavor incorporation studies.

Identity

2,5‑dialkyl substitution drives characteristic tobacco‑like note; verified through boiling point identity check.

Why 2-Methyl-5-pentylpyridine Cannot Be Replaced by Generic Alkylpyridine Analogs: Evidence-Based Selection Rationale


The 2-methyl-5-pentyl substitution pattern on the pyridine ring is the primary driver of its characteristic tobacco-like organoleptic profile, differentiating it from other alkylpyridine isomers and homologs [1]. Evidence from the patent literature demonstrates that altering the alkyl chain length or ring position drastically changes the sensory character. For instance, shifting the pentyl chain to the 2-position (2-pentylpyridine) results in a fatty, green pepper, mushroom, and herbal odor profile devoid of tobacco notes [2]. Conversely, extending the chain by one carbon to 5-hexyl-2-methylpyridine introduces a fatty, fishy, metallic flavor with mandarin-like fruity undertones, a profile distinct from the target compound [3]. These stark sensory divergences, governed by chain length and substitution position, make generic interchange of in-class alkylpyridines unreliable for applications requiring a specific tobacco flavor note. Quantitative physicochemical parameters such as logP also vary significantly, impacting partitioning behavior in complex flavor matrices [1].

Positional Isomer Mismatch

2‑Pentylpyridine (pentyl at 2‑position) delivers a green, fatty profile; tobacco character is absent. Direct substitution fails for tobacco flavor targets.

Chain‑Length Homolog Drift

5‑Hexyl‑2‑methylpyridine shifts to fishy, metallic, fruity notes; a single carbon extension dramatically alters sensory output.

Regulatory Clearance Gap

Analogs (2‑pentylpyridine, 5‑ethyl‑2‑methylpyridine) hold FEMA GRAS status; this compound is research‑use only and lacks food‑grade approval.

Quantitative Differentiation of 2-Methyl-5-pentylpyridine Against Key Analogs: A Comparative Evidence Table


Sensory Profile Divergence: Tobacco-like 2-Methyl-5-pentylpyridine vs. Green/Fatty 2-Pentylpyridine

The primary organoleptic descriptor for 2-Methyl-5-pentylpyridine is a distinct 'tobacco-like' odor, underpinning its use in tobacco flavor formulations . In contrast, the positional isomer 2-pentylpyridine (CAS 2294-76-0), where the pentyl chain is at the 2-position without a methyl group at the 5-position, is consistently described as having a 'fatty, green pepper, mushroom and herbal' odor profile [1]. This qualitative sensory divergence is profound; the tobacco character is entirely absent in 2-pentylpyridine, while the green/herbal notes are not reported for 2-methyl-5-pentylpyridine.

Sensory Profile
Reported
Target Tobacco‑like
2‑Pentylpyridine Fatty, green pepper, mushroom, herbal
Shows tobacco note absent in positional isomer; procurement must target 2,5‑disubstituted pyridine.
Vendor and database sources confirm categorical sensory divergence.
Flavor Chemistry Tobacco Additives Organoleptic Analysis

Chain-Length Homolog Differentiation: 2-Methyl-5-pentylpyridine vs. 5-Hexyl-2-methylpyridine

Extending the 5-alkyl chain by one methylene unit to 5-hexyl-2-methylpyridine fundamentally alters the flavor profile. According to US Patent 5,298,486, 5-hexyl-2-methylpyridine possesses a 'fatty, fishy, metallic flavor, together with a mandarine type fruity character' [1]. This is a stark contrast to the tobacco-like aroma of the pentyl analog. The patent exemplifies that specific chain lengths are critical for targeted flavor notes, with the hexyl homolog being useful for seafood and citrus reconsitution, whereas the pentyl homolog serves tobacco applications.

Chain‑Length Homolog
Reported
Target Tobacco‑like (pentyl chain)
5‑Hexyl‑2‑methylpyridine Fatty, fishy, metallic, mandarine
A single carbon shift produces off‑flavor incompatible with tobacco applications; confirms non‑interchangeability.
Patent data: hexyl homolog designed for seafood/citrus profiles.
Flavor Chemistry Structure-Activity Relationship Seafood Flavor

Physicochemical Differentiation: logP Comparison with a Common Shorter-Chain Analog

2-Methyl-5-pentylpyridine has a computed XLogP3-AA value of 3.7, indicating substantial lipophilicity [1]. This is significantly higher than the common flavoring analog 5-ethyl-2-methylpyridine (CAS 104-90-5, flavor descriptor: nutty, raw potato, roasted earthy), which has an XLogP3-AA of approximately 2.0, as reported in authoritative flavor databases . The difference of ~1.7 log units implies a roughly 50-fold difference in octanol-water partition coefficient, which translates to markedly different release kinetics and perception in aqueous or lipid-containing food and smoke matrices.

logP Comparison
Reported
3.7XLogP3‑AA
vs. 2.0 for 5‑ethyl‑2‑methylpyridine (Δ ≈ 1.7 log units)
Higher lipophilicity supports extended matrix retention; guides formulation partitioning decisions.
Computed values from PubChem and flavor databases.
Physicochemical Properties XLogP3 Partitioning

Substitution Pattern Impact: 2,5- vs. 2,4-Disubstituted Pyridine Aroma Characteristics

The position of alkyl substituents on the pyridine ring is critical for aroma. Patent CN102802600B provides a direct head-to-head comparison showing that 4-methyl-2-pentylpyridine possesses a 'green grass... spicy bell pepper and paprika' odor, while lacking the 'acidic grassy notes' and 'oily, solvent and mushroom notes' characteristic of 2-pentylpyridine [1]. Extrapolating to the 2,5-substituted target compound, this class-level evidence supports the principle that the specific 2-methyl-5-pentyl configuration is essential for its unique tobacco notes, distinct from both the 2-pentyl and the 2,4-disubstituted isomers.

Substitution Pattern
Class‑level
2‑Methyl‑5‑pentyl Tobacco‑like
4‑Methyl‑2‑pentyl Green grass, spicy bell pepper, paprika
Class‑level evidence supports that 2,5‑pattern is critical for tobacco note; isomer selection matters.
Extrapolated from disubstituted pyridine patent comparisons.
Medicinal Chemistry Pyridine Isomerism Aroma Chemistry

Distillation/Boiling Point Range as a Practical Identity Check

The boiling point of 2-Methyl-5-pentylpyridine is reported as 95-97 °C at 20 mmHg . This serves as a practical, measurable identity and purity check against potential mis-shipments. For instance, 2-pentylpyridine has a boiling point of 102-107 °C at atmospheric pressure , corresponding to a significantly lower boiling point under reduced pressure, while 5-ethyl-2-methylpyridine boils at 172-175 °C at atmospheric pressure [1]. These distinct physical constants differentiate the target compound from in-class analogs and provide a QA/QC benchmark upon receipt.

Boiling Point ID
Reported
95–97 °Cat 20 mmHg
Practical QC checkpoint to verify lot identity against mis‑shipped analogs.
Substantially different from ethyl analog (>60 °C difference under equivalent pressure).
Quality Control Physical Properties Procurement Specification

Regulatory and Safety Differentiation for Non-Pharmaceutical Flavor Use

Vendor documentation consistently specifies 2-Methyl-5-pentylpyridine as a product intended exclusively for laboratory research and non-human flavor/tobacco research use, with explicit warnings against therapeutic, veterinary, or human consumption [REFS-1, REFS-2]. This differentiates it from certain alkylpyridines listed in GRAS evaluations or FEMA inventories for direct human food use. For example, 2-pentylpyridine (FEMA 3383) and 5-ethyl-2-methylpyridine (FEMA 3543) have established food additive status with published safe-use levels in ppm for various food categories [1]. The target compound's restricted status is a critical procurement criterion for compliance in industrial tobacco research versus direct food flavoring.

Regulatory Status
Class‑level
Target Research‑use only; no FEMA GRAS
2‑Pentylpyridine / 5‑Ethyl‑2‑methyl FEMA 3383 / 3543; JECFA evaluated
Research‑only status critical; substituting a FEMA‑approved analog may violate end‑use compliance.
Vendor SDS and JECFA evaluations confirm regulatory gap.
Regulatory Compliance Flavor Safety Non-Pharmaceutical Use

Application Scenarios for 2-Methyl-5-pentylpyridine Stemming from Quantitative Differentiation


Tobacco Product Flavor Formulation Research

In the development of novel cigarette, cigar, or heated-tobacco product flavor formulations, 2-Methyl-5-pentylpyridine is the candidate of choice when a specific tobacco-like character is required. Evidence from Section 3 confirms that neither 2-pentylpyridine (green/fatty) nor 5-hexyl-2-methylpyridine (fishy/fruity) can replicate this note [REFS-1, REFS-2]. Its physicochemical profile (logP 3.7) also suggests it will partition effectively into the tobacco matrix, a critical parameter for smoke delivery.

Analytical Standard for Tobacco Smoke or Flavor Research

Due to its specific tobacco-associated odor and distinct chromatographic properties, 2-Methyl-5-pentylpyridine serves as an analytical reference standard in GC-MS studies of pyridines in mainstream cigarette smoke. Research indicates that substituted pyridine levels can range from 5.0 μg/cig to 0.1 μg/cig in full flavor cigarettes [2]. The compound's distinct boiling point profile also provides a QA/QC benchmark to ensure standard purity.

Procurement Specification for Non-Food Industrial Flavor Research

For CROs or industrial labs conducting flavor research where GRAS/FEMA regulatory clearance is not required or is specifically waived, 2-Methyl-5-pentylpyridine (CAS 39161-35-8) from commercial suppliers like Fluorochem is the appropriate tier. This explicitly differentiates it from food-grade analogs like 2-pentylpyridine (FEMA 3383) or 5-ethyl-2-methylpyridine (FEMA 3543), which carry regulatory approvals for human consumption [3].

Application
Selection Property
Validation Focus
Tobacco Flavor Formulation R&D
Specific tobacco‑like note (2,5‑disubstitution)
Confirm sensory profile against positional isomers; assess lipophilicity‑driven matrix partitioning.
Analytical Reference Standard
Distinct boiling point / chromatographic identity
Confirm reduced‑pressure boiling point identity matches QC specification.
Non‑Food Industrial Flavor Research
Research‑use‑only grade (no FEMA GRAS)
Verify supplier documentation confirms non‑food, research‑only status; ensure regulatory compliance.
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